
2,2-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide, or DCPFCF, is a small molecule that has been used in various scientific research applications due to its unique properties. DCPFCF is a cyclopropane-based molecule, meaning it contains a three-membered ring of carbon atoms. It is also a dicyano compound, meaning it contains two cyano (CN) groups. DCPFCF has been used in studies of biochemistry, physiology, and pharmacology, among other fields.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Biodegradation
- Toxicity and Environmental Behavior of 2,4-D Herbicides : Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a component of the compound of interest, highlight its widespread use in agriculture and the resulting environmental contamination. Research emphasizes the need for understanding the ecological impact of such compounds, including their toxicity to non-target species and the role of microorganisms in their degradation. These insights contribute to environmental protection efforts and the development of more sustainable agricultural practices (Zuanazzi et al., 2020), (Magnoli et al., 2020).
Advanced Materials and Chemistry
- Transition-Metal Phosphors and OLED Applications : Research into cyclometalating ligands, including those related to the compound , explores their use in creating highly emissive phosphorescent complexes for organic light-emitting diodes (OLEDs). This demonstrates the potential of such compounds in the development of advanced materials for electronics and lighting applications (Chi & Chou, 2010).
Organic Synthesis and Methodologies
- Oxyfunctionalization of Cyclopropane Derivatives : Studies on the oxyfunctionalization of cyclopropane derivatives provide insights into efficient synthetic methods for producing carbonylcyclopropanes. This is relevant for the development of new synthetic pathways and the atom economy in organic chemistry, illustrating the importance of such compounds in facilitating advancements in chemical synthesis (Sedenkova et al., 2018).
Analytical and Environmental Chemistry
- Wastewater Treatment in the Pesticide Industry : The research into treatment options for wastewater from the pesticide industry, including compounds like 2,4-D, underscores the challenges and solutions associated with removing toxic pollutants from industrial effluents. This highlights the broader applicability of studying such compounds in addressing environmental pollution and enhancing water treatment technologies (Goodwin et al., 2018).
Eigenschaften
IUPAC Name |
2,2-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN3O/c19-10-1-6-13(14(20)7-10)15-16(18(15,8-22)9-23)17(25)24-12-4-2-11(21)3-5-12/h1-7,15-16H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDKLJWYHDVRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2C(C2(C#N)C#N)C3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dicyano-3-(2,4-dichlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

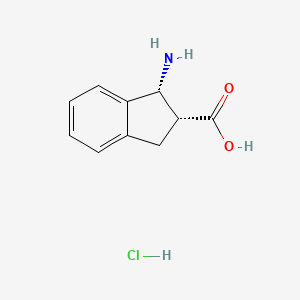

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2586923.png)
![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
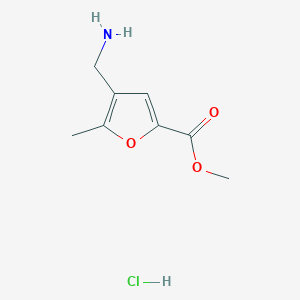
![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)
![6-isopropyl-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2586927.png)
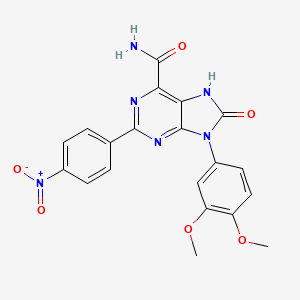
![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)
![Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate](/img/structure/B2586933.png)
![7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2586937.png)
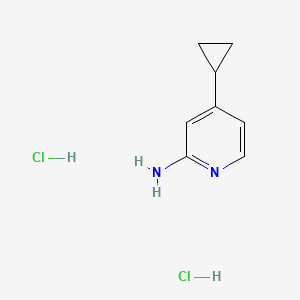
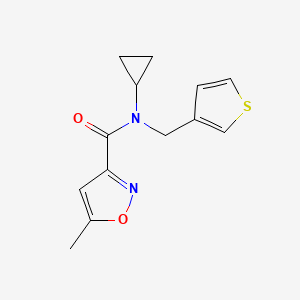
![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)